Cas no 61671-56-5 ((8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione)

(8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione structure
61671-56-5 structure
Product Name:(8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione
CAS-Nr.:61671-56-5
MF:C21H28O4
MW:344.444626808167
CID:837333
PubChem ID:44418781
Update Time:2025-04-19

(8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Pregna-4,6-diene-3,12-dione,20,21- dihydroxy-,(20S)-
    • Neridienone B
    • (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione
    • [ "" ]
    • (8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclope
    • 61671-56-5
    • AKOS032948805
    • (8R,9S,10R,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione
    • CHEMBL219812
    • FS-8881
    • AKOS040762114
    • (8R,9S,10R,13S,14S,17S)-17-((1S)-1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta(a)phenanthrene-3,12-dione
    • Neridiene b
    • (8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione
    • Inchi: 1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14-,15-,16+,17-,18+,20-,21-/m0/s1
    • InChI-Schlüssel: NCBLKWGLSQARQJ-BJSXQCTJSA-N
    • Lächelt: O=C1C[C@@H]2[C@@]3(C)CCC(C=C3C=C[C@H]2[C@@H]2CC[C@H]([C@@H](CO)O)[C@]21C)=O

Berechnete Eigenschaften

  • Genaue Masse: 344.19900
  • Monoisotopenmasse: 344.19875937g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 677
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 74.6
  • XLogP3: 1.4

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.2±0.1 g/cm3
  • Siedepunkt: 568.1±50.0 °C at 760 mmHg
  • Flammpunkt: 311.4±26.6 °C
  • PSA: 74.60000
  • LogP: 2.44270
  • Dampfdruck: 0.0±3.5 mmHg at 25°C

(8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione Sicherheitsinformationen

(8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4649-1 mg
Neridienone B
61671-56-5
1mg
¥2595.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N26800-5mg
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione
61671-56-5
5mg
¥5120.0 2021-09-08
TargetMol Chemicals
TN4649-5 mg
Neridienone B
61671-56-5 98%
5mg
¥ 3,560 2023-07-10
TargetMol Chemicals
TN4649-1 mL * 10 mM (in DMSO)
Neridienone B
61671-56-5 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
TargetMol Chemicals
TN4649-5mg
Neridienone B
61671-56-5
5mg
¥ 3560 2024-07-19
A2B Chem LLC
AG74852-5mg
Neridienone B
61671-56-5 98% by HPLC
5mg
$770.00 2024-04-19
A2B Chem LLC
AG74852-10mg
Neridienone B
61671-56-5 98% by HPLC
10mg
$1277.00 2024-04-19
A2B Chem LLC
AG74852-25mg
Neridienone B
61671-56-5 98% by HPLC
25mg
$2660.00 2024-04-19
A2B Chem LLC
AG74852-50mg
Neridienone B
61671-56-5 98% by HPLC
50mg
$4506.00 2024-04-19
A2B Chem LLC
AG74852-100mg
Neridienone B
61671-56-5 98% by HPLC
100mg
$7770.00 2024-04-19

(8R,9R,10R,13S,14R)-17-(1,2-Dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione Verwandte Literatur

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